Cas no 1554536-64-9 (3-methyl-1-(pentan-3-yl)-1H-pyrazole-4-carboximidamide)

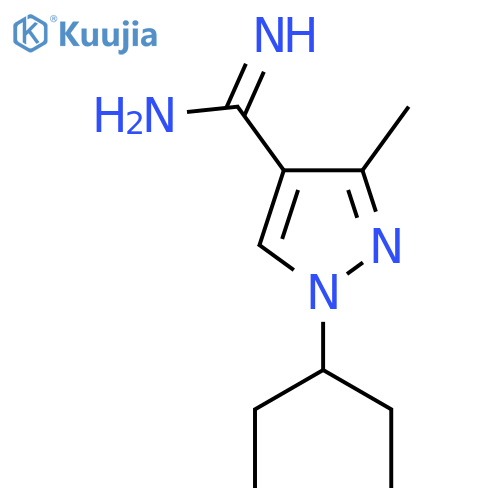

1554536-64-9 structure

商品名:3-methyl-1-(pentan-3-yl)-1H-pyrazole-4-carboximidamide

3-methyl-1-(pentan-3-yl)-1H-pyrazole-4-carboximidamide 化学的及び物理的性質

名前と識別子

-

- 3-methyl-1-(pentan-3-yl)-1H-pyrazole-4-carboximidamide

- 1554536-64-9

- EN300-1461079

-

- インチ: 1S/C10H18N4/c1-4-8(5-2)14-6-9(10(11)12)7(3)13-14/h6,8H,4-5H2,1-3H3,(H3,11,12)

- InChIKey: VQGOYMNAGUPTDF-UHFFFAOYSA-N

- ほほえんだ: N1(C=C(C(=N)N)C(C)=N1)C(CC)CC

計算された属性

- せいみつぶんしりょう: 194.153146591g/mol

- どういたいしつりょう: 194.153146591g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 2

- 重原子数: 14

- 回転可能化学結合数: 4

- 複雑さ: 200

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 67.7Ų

- 疎水性パラメータ計算基準値(XlogP): 1.4

3-methyl-1-(pentan-3-yl)-1H-pyrazole-4-carboximidamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1461079-10000mg |

3-methyl-1-(pentan-3-yl)-1H-pyrazole-4-carboximidamide |

1554536-64-9 | 10000mg |

$4236.0 | 2023-09-29 | ||

| Enamine | EN300-1461079-50mg |

3-methyl-1-(pentan-3-yl)-1H-pyrazole-4-carboximidamide |

1554536-64-9 | 50mg |

$827.0 | 2023-09-29 | ||

| Enamine | EN300-1461079-0.25g |

3-methyl-1-(pentan-3-yl)-1H-pyrazole-4-carboximidamide |

1554536-64-9 | 0.25g |

$1117.0 | 2023-06-06 | ||

| Enamine | EN300-1461079-5000mg |

3-methyl-1-(pentan-3-yl)-1H-pyrazole-4-carboximidamide |

1554536-64-9 | 5000mg |

$2858.0 | 2023-09-29 | ||

| Enamine | EN300-1461079-100mg |

3-methyl-1-(pentan-3-yl)-1H-pyrazole-4-carboximidamide |

1554536-64-9 | 100mg |

$867.0 | 2023-09-29 | ||

| Enamine | EN300-1461079-2500mg |

3-methyl-1-(pentan-3-yl)-1H-pyrazole-4-carboximidamide |

1554536-64-9 | 2500mg |

$1931.0 | 2023-09-29 | ||

| Enamine | EN300-1461079-10.0g |

3-methyl-1-(pentan-3-yl)-1H-pyrazole-4-carboximidamide |

1554536-64-9 | 10g |

$5221.0 | 2023-06-06 | ||

| Enamine | EN300-1461079-5.0g |

3-methyl-1-(pentan-3-yl)-1H-pyrazole-4-carboximidamide |

1554536-64-9 | 5g |

$3520.0 | 2023-06-06 | ||

| Enamine | EN300-1461079-250mg |

3-methyl-1-(pentan-3-yl)-1H-pyrazole-4-carboximidamide |

1554536-64-9 | 250mg |

$906.0 | 2023-09-29 | ||

| Enamine | EN300-1461079-1000mg |

3-methyl-1-(pentan-3-yl)-1H-pyrazole-4-carboximidamide |

1554536-64-9 | 1000mg |

$986.0 | 2023-09-29 |

3-methyl-1-(pentan-3-yl)-1H-pyrazole-4-carboximidamide 関連文献

-

Kenji Sakota,Markus Schütz,Matthias Schmies,Raphael Moritz,Aude Bouchet,Takamasa Ikeda,Yuuki Kouno,Hiroshi Sekiya,Otto Dopfer Phys. Chem. Chem. Phys., 2014,16, 3798-3806

-

Valeria Bugatti,Bluma Guenther Soares Green Chem., 2014,16, 3758-3762

-

S. M. Wood,F. Castles,S. J. Elston,S. M. Morris RSC Adv., 2016,6, 31919-31924

-

Hyo Won Lee,Myoung Ki Cho,Hye-Ri Kim,Chang Su Lim,Chulhun Kang,Hwan Myung Kim Chem. Commun., 2017,53, 6097-6100

-

J. Sayago,U. Shafique,F. Soavi,F. Cicoira,C. Santato J. Mater. Chem. C, 2014,2, 10273-10276

1554536-64-9 (3-methyl-1-(pentan-3-yl)-1H-pyrazole-4-carboximidamide) 関連製品

- 313684-09-2(2-[(2Z)-2-[(4-methoxyphenyl)imino]-4-phenyl-2,3-dihydro-1,3-thiazol-3-yl]ethan-1-ol)

- 847818-77-3(1-isopentyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole)

- 1083175-32-9((2S)-2-amino-3-(piperidin-4-yl)propanoic acid dihydrochloride)

- 955607-69-9(N-1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-ylpentanamide)

- 1131587-85-3(Methyl 2-(aminomethyl)-5-bromobenzoate)

- 1060811-85-9(1-1-(2-chloropyridin-4-yl)cyclopropylmethanamine)

- 76322-78-6(1-(methoxymethyl)-1H-Pyrrole)

- 500780-11-0(α-Phenyl-2-piperidineacetonitrile)

- 1904577-98-5(Tert-butyl 3-amino-3-(naphthalen-1-yl)propanoate)

- 1935341-05-1(5-amino-3-(bromomethyl)-4-cyanothiophene-2-carboxylic acid)

推奨される供給者

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shandong Feiyang Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

上海帛亦医药科技有限公司

ゴールドメンバー

中国のサプライヤー

試薬